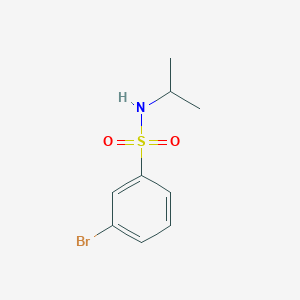

3-Bromo-N-isopropylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-7(2)11-14(12,13)9-5-3-4-8(10)6-9/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZCGZSKQXNVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428433 | |

| Record name | 3-Bromo-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871269-08-8 | |

| Record name | 3-Bromo-N-isopropylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 3-Bromo-N-isopropylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of 3-Bromo-N-isopropylbenzenesulfonamide, a valuable building block in synthetic and medicinal chemistry. The sulfonamide functional group is a cornerstone in drug discovery, and this guide offers researchers and drug development professionals a robust protocol grounded in established chemical principles. We detail the nucleophilic substitution reaction between 3-bromobenzenesulfonyl chloride and isopropylamine, offering insights into the causality behind experimental choices. Furthermore, a complete suite of analytical techniques for structural verification and purity assessment is presented, ensuring a self-validating and reproducible workflow. This document is designed to bridge the gap between theoretical knowledge and practical application, ensuring scientific integrity and successful outcomes.

Introduction

Sulfonamides are a critical class of compounds in the pharmaceutical industry, renowned for their broad range of biological activities, including antibacterial, anticonvulsant, and diuretic properties.[1] Their prevalence in clinically used drugs underscores the importance of reliable synthetic routes to access structurally diverse analogues.[2] The synthesis of sulfonamides is most commonly and efficiently achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3] This reaction is generally high-yielding and tolerates a wide variety of functional groups, making it a staple in organic synthesis.[4]

This guide focuses on the synthesis and characterization of a specific halogenated derivative, this compound. The presence of the bromine atom on the aromatic ring provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, making this compound a versatile intermediate for creating more complex molecules.[5] The N-isopropyl group modifies the steric and electronic properties of the sulfonamide, which can be crucial for tuning biological activity or physicochemical properties.

The objective of this document is to provide a detailed, step-by-step protocol that is not merely a list of instructions, but a self-validating system. We will delve into the rationale for each step, from reagent selection to purification and final characterization, ensuring that the researcher can confidently reproduce the results and confirm the identity and purity of the final product.

Synthesis Methodology

Principle and Rationale

The synthesis of this compound is achieved via a nucleophilic acyl substitution reaction. In this process, the nucleophilic nitrogen atom of isopropylamine attacks the electrophilic sulfur atom of 3-bromobenzenesulfonyl chloride. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion to form the stable sulfonamide bond.

A tertiary amine base, such as triethylamine, is incorporated into the reaction mixture. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is generated as a byproduct. This is crucial because the formation of HCl would otherwise protonate the starting isopropylamine, rendering it non-nucleophilic and halting the reaction. The use of an aprotic solvent like dichloromethane (DCM) is ideal as it readily dissolves the reactants and does not participate in the reaction. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic release of heat upon mixing the reagents.

Reaction Scheme

Caption: Synthesis of this compound from 3-bromobenzenesulfonyl chloride and isopropylamine.

Materials and Equipment

| Material | Grade | Supplier |

| 3-Bromobenzenesulfonyl chloride | ≥98% | e.g., Sigma-Aldrich, TCI |

| Isopropylamine | ≥99% | e.g., Thermo Fisher, Sigma-Aldrich |

| Triethylamine (TEA) | ≥99%, distilled | Standard Reagent Grade |

| Dichloromethane (DCM) | Anhydrous | Standard Reagent Grade |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Standard Reagent Grade |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Standard Reagent Grade |

| Brine (Saturated NaCl) | Aqueous solution | Standard Reagent Grade |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Reagent Grade |

| Equipment | ||

| Round-bottom flask with stir bar | ||

| Addition funnel | ||

| Magnetic stir plate | ||

| Ice bath | ||

| Separatory funnel | ||

| Rotary evaporator | ||

| Glassware for recrystallization or chromatography |

Detailed Experimental Protocol: Synthesis and Work-up

-

Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a rubber septum. Add 3-bromobenzenesulfonyl chloride (10.0 g, 39.1 mmol, 1.0 equiv.) and dissolve it in 100 mL of anhydrous dichloromethane (DCM).

-

Cooling: Place the flask in an ice-water bath and allow the solution to stir and cool to 0 °C.

-

Reagent Addition: In a separate flask, prepare a solution of isopropylamine (3.71 mL, 43.0 mmol, 1.1 equiv.) and triethylamine (6.54 mL, 47.0 mmol, 1.2 equiv.) in 20 mL of anhydrous DCM. Transfer this solution to an addition funnel.

-

Reaction: Add the isopropylamine/triethylamine solution dropwise to the stirred sulfonyl chloride solution over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride spot has been consumed.

-

Quenching and Washing: Transfer the reaction mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove triethylamine and excess isopropylamine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, typically an off-white solid, can be purified by recrystallization.

-

Solvent Selection: A suitable solvent system is ethanol/water or isopropanol/water.[6]

-

Dissolution: Dissolve the crude solid in a minimum amount of hot ethanol (or isopropanol).

-

Crystallization: Slowly add water dropwise until the solution becomes persistently cloudy. Gently heat the solution until it becomes clear again.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the chemical structure and assess the purity of the synthesized this compound. A combination of spectroscopic and physical methods provides unambiguous evidence of a successful synthesis.

Expected Analytical Data

| Parameter | Expected Result | Rationale / Key Features |

| Appearance | White to off-white crystalline solid | Typical for pure organic sulfonamides. |

| Molecular Formula | C₉H₁₂BrNO₂S | Based on the structures of the reactants. |

| Molecular Weight | 278.16 g/mol | Calculated from the molecular formula. |

| Melting Point | Sharp range | A narrow melting point range is indicative of high purity. |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.9-7.4 (m, 4H, Ar-H), ~4.5 (d, 1H, NH), ~3.5 (sept, 1H, CH), ~1.2 (d, 6H, 2xCH₃) | Shows all expected proton environments with correct integration and splitting. |

| ¹³C NMR (CDCl₃, 100 MHz) | Aromatic signals, C-Br signal (~122 ppm), CH signal (~46 ppm), CH₃ signal (~23 ppm) | Confirms the carbon backbone of the molecule. |

| FT-IR (KBr, cm⁻¹) | ~3280 (N-H), ~2970 (C-H), ~1330 & ~1160 (S=O), ~1070 (S-N) | Presence of key functional group vibrations. |

| Mass Spec. (EI) | m/z 277/279 (M⁺) | Shows the molecular ion peak with the characteristic ~1:1 isotopic pattern for bromine. |

| Purity (HPLC) | >98% | Quantifies the purity of the final compound. |

Detailed Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving ~10-15 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

Interpretation: Confirm the presence of the aromatic multiplets, the N-H signal (which may be broad and can be confirmed by D₂O exchange), and the characteristic septet and doublet for the isopropyl group in the ¹H NMR spectrum. Verify the number of expected signals in the ¹³C spectrum.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount (~1-2 mg) of the product with dry KBr powder.

-

Acquire the IR spectrum.

-

Interpretation: Identify the strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, as well as the N-H stretch.[7]

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analyze using an appropriate ionization method (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).

-

Interpretation: Look for the molecular ion peak. A key confirmation is the presence of two peaks of nearly equal intensity separated by 2 m/z units (e.g., 277 and 279), which is the signature isotopic pattern of a molecule containing one bromine atom.

-

-

Purity Assessment (HPLC): [8]

-

Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable mobile phase diluent (e.g., acetonitrile/water).

-

Inject the sample onto a C18 reverse-phase column.

-

Run a gradient or isocratic method with UV detection (e.g., at 254 nm).

-

Interpretation: Purity is determined by integrating the area of the main product peak relative to the total area of all observed peaks.

-

Characterization Workflow

Caption: Standard workflow for the analytical characterization of the final product.

Safety and Handling

Executing this synthesis requires strict adherence to safety protocols due to the hazardous nature of the reagents.

-

Reagent Safety:

-

3-Bromobenzenesulfonyl chloride: This compound is corrosive and causes severe skin burns and eye damage.[9][10] It is also a lachrymator. All handling must be performed in a certified chemical fume hood.

-

Isopropylamine: This reagent is an extremely flammable liquid and vapor with a low flash point.[11][12] It is also corrosive, causing severe skin burns and eye damage, and may cause respiratory irritation if inhaled.[13][14][15] Keep away from heat, sparks, and open flames.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

-

Body Protection: A flame-retardant lab coat should be worn at all times.

-

-

Waste Disposal:

-

All organic waste should be collected in a designated halogenated waste container.

-

Aqueous waste should be neutralized before disposal according to institutional guidelines.

-

Contaminated materials (gloves, paper towels) should be disposed of in solid waste containers.

-

Conclusion

This guide has outlined a robust and reliable methodology for the synthesis and comprehensive characterization of this compound. By following the detailed protocols for synthesis, purification, and multi-faceted analysis, researchers can confidently prepare this valuable chemical intermediate with high purity. The emphasis on the rationale behind experimental procedures and strict adherence to safety guidelines ensures that the process is not only successful and reproducible but also safe. The workflows and data presented herein provide a complete framework for any scientist or drug development professional seeking to utilize this compound in their research endeavors.

References

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Cas 2905-24-0,3-Bromobenzenesulfonyl chloride | lookchem [lookchem.com]

- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 7. ripublication.com [ripublication.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. cdnisotopes.com [cdnisotopes.com]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to 3-Bromo-N-isopropylbenzenesulfonamide

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the physicochemical properties and characterization of 3-Bromo-N-isopropylbenzenesulfonamide. The information herein is synthesized from established chemical principles and available data to provide a practical framework for its study and application.

Introduction and Compound Profile

This compound is a synthetic organic compound featuring a core benzenesulfonamide structure. This scaffold is of significant interest in medicinal chemistry, as sulfonamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific structure of this compound, which includes a bromine atom at the meta-position of the phenyl ring and an N-isopropyl group, imparts distinct physicochemical characteristics that are critical for its behavior in both chemical and biological systems.

Understanding these properties is paramount for its application as a synthetic intermediate, a fragment in drug discovery, or a candidate for biological screening. This guide provides a detailed examination of its key identifiers, structural characteristics, and the experimental protocols necessary for its thorough characterization.

Core Compound Identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 871269-08-8 | [3] |

| Molecular Formula | C₉H₁₂BrNO₂S | [3] |

| Molecular Weight | 278.17 g/mol | [3] |

| MDL Number | MFCD07363820 | [4] |

Structural and Spectroscopic Characterization

The unambiguous identification and purity assessment of this compound rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The aromatic protons will appear as complex multiplets in the aromatic region (~7.5-8.0 ppm), with splitting patterns dictated by their coupling to each other. The isopropyl methine proton will be a septet due to coupling with the six equivalent methyl protons, and the methyl protons will appear as a doublet.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of nine unique carbon atoms, including four aromatic carbons (two of which are substituted), the isopropyl methine carbon, and the two equivalent isopropyl methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide fragmentation data to support the proposed structure. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ or the protonated molecule [M+H]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule. Expected characteristic absorption bands include:

-

N-H Stretch: A moderate absorption band around 3300-3200 cm⁻¹.

-

C-H Stretch (Aromatic & Aliphatic): Bands appearing just above and below 3000 cm⁻¹.

-

S=O Stretch (Sulfonamide): Two strong absorption bands, typically around 1350-1315 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric).

-

C-Br Stretch: A band in the fingerprint region, typically 600-500 cm⁻¹.

The following diagram illustrates a standard workflow for the comprehensive characterization of a novel sulfonamide compound like the one discussed.

Caption: Workflow for Physicochemical Characterization.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments, which is especially crucial for applications in drug development, where factors like solubility and lipophilicity govern bioavailability.

| Property | Value / Expected Value | Significance |

| Melting Point | Data not available in searched literature. Requires experimental determination. | A key indicator of purity and lattice energy. |

| Boiling Point | Data not available. Likely to decompose before boiling at atmospheric pressure. | N/A |

| Solubility | Expected to have low aqueous solubility and higher solubility in organic solvents (e.g., DMSO, DMF, Methanol, Acetone). | Affects formulation, bioavailability, and reaction conditions. |

| logP (Octanol/Water) | Predicted to be moderately lipophilic. Requires experimental determination. | A critical measure of lipophilicity, influencing membrane permeability and ADME properties. |

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed. The following are step-by-step methodologies for determining key properties.

Protocol: Melting Point Determination

-

Rationale: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a high degree of purity.

-

Methodology:

-

Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin).

-

Finely powder a small, dry sample of this compound.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the apparatus.

-

Set a rapid heating ramp (10-20 °C/min) for a coarse determination.

-

Observe the approximate melting temperature.

-

Repeat the measurement with a fresh sample, using a slow ramp rate (1-2 °C/min) starting from ~20 °C below the approximate melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This range is the melting point.

-

Protocol: Determination of LogP (Shake-Flask Method)

-

Rationale: The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.

-

Methodology:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of standards of known concentrations from the stock solution.

-

Create a calibration curve using UV-Vis spectroscopy or HPLC by measuring the absorbance/peak area of the standards.

-

Prepare a mixture of n-octanol and water, and saturate each phase with the other by vigorous mixing for 24 hours, followed by separation.

-

Add a known amount of the compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel. The initial concentration should be within the linear range of the calibration curve.

-

Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully collect a sample from the aqueous phase.

-

Determine the concentration of the compound in the aqueous phase using the previously generated calibration curve.

-

Calculate the concentration in the octanol phase by mass balance (Initial conc. - Aqueous conc.).

-

Calculate P = [Compound]octanol / [Compound]aqueous and LogP = log₁₀(P).

-

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure.

-

General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]

-

Hazards: Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[5] While specific toxicity data for this compound is limited, related sulfonamides may cause skin and eye irritation.[7]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5][6]

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling the compound.

Research Context and Potential Applications

The benzenesulfonamide moiety is a well-established pharmacophore in drug discovery.[2] Derivatives have been investigated for a multitude of biological activities, including:

-

Anti-inflammatory Agents: Acting on inflammatory pathways.[1][2]

-

Enzyme Inhibition: Sulfonamides are classic inhibitors of enzymes like carbonic anhydrase and can be designed to target others such as acetylcholinesterase or α-glycosidase.[8][9]

The presence of the bromine atom on the phenyl ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of diverse chemical functionalities, making it a versatile building block for creating libraries of more complex molecules for screening in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound , 98% , 871269-08-8 - CookeChem [cookechem.com]

- 4. This compound [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. 3-Bromobenzene-1-sulfonamide | C6H6BrNO2S | CID 2734765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 9. tandfonline.com [tandfonline.com]

A Technical Guide to 3-Bromo-N-isopropylbenzenesulfonamide: Synthesis, Characterization, and Application

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-N-isopropylbenzenesulfonamide (CAS No. 871269-08-8), a versatile bifunctional building block for chemical synthesis and drug discovery. The document outlines its core physicochemical properties, provides a detailed, validated protocol for its synthesis and characterization, and explores its reactivity and strategic applications in medicinal chemistry. Emphasis is placed on the rationale behind methodological choices, ensuring that researchers, scientists, and drug development professionals can effectively utilize this compound in their workflows. This guide serves as a practical resource, bridging fundamental chemistry with field-proven insights for advanced research and development.

Introduction: Strategic Importance in Synthesis

This compound belongs to the arylsulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous therapeutic agents.[1] Its structure is notable for possessing two distinct, orthogonally reactive functional groups: a sulfonamide moiety and an aryl bromide.

-

The N-isopropylsulfonamide group acts as a robust hydrogen bond donor and acceptor, influencing the pharmacokinetic properties of parent molecules by modulating polarity and metabolic stability.

-

The bromine atom on the aromatic ring serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

This bifunctional nature makes this compound a valuable intermediate, allowing for the late-stage introduction of complexity and diversity in multi-step syntheses. This guide will deconstruct its properties, synthesis, and utility to empower its effective application.

Physicochemical and Safety Characteristics

A comprehensive understanding of a compound's physical properties is critical for its handling, reaction setup, and purification. The key characteristics of this compound are summarized below.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 871269-08-8 | [2][3][4][5] |

| Molecular Formula | C₉H₁₂BrNO₂S | [3][4] |

| Molecular Weight | 278.17 g/mol | [3][4] |

| Melting Point | 52-56 °C | [6] |

| Boiling Point | 359.1 °C at 760 mmHg | [6] |

| MDL Number | MFCD07363820 | [4] |

| InChI Key | YEZCGZSKQXNVDX-UHFFFAOYSA-N |

Safety and Handling

According to available safety data sheets, this compound is not classified as a hazardous substance or mixture under standard regulations. However, adherence to good industrial hygiene and safety practices is paramount.

-

Handling: Handle in a well-ventilated area.[6] Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, impervious gloves, and protective clothing to avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Fire Prevention: Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[6]

While specific toxicological data is limited, general precautions for handling chemical reagents should be strictly followed.

Synthesis and Characterization Workflow

The most direct and industrially relevant synthesis of this compound involves the nucleophilic substitution of a sulfonyl chloride with an amine. This section details the retrosynthetic logic and provides a robust experimental protocol.

Retrosynthetic Analysis and Strategy

The synthesis is conceptually straightforward, stemming from the reaction between 3-bromobenzenesulfonyl chloride and isopropylamine. The sulfonyl chloride itself is a stable and commercially available starting material.[7][8]

The reaction proceeds via the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base is required to neutralize the HCl byproduct and drive the reaction to completion.

Detailed Synthesis Protocol

This protocol is adapted from standard procedures for the synthesis of N-substituted arylsulfonamides.[9][10][11]

Materials:

-

3-Bromobenzenesulfonyl chloride (1.0 eq)

-

Isopropylamine (1.2 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

-

Causality: The reaction is performed under an inert atmosphere to prevent the hydrolysis of the reactive sulfonyl chloride by atmospheric moisture. Cooling to 0 °C helps to control the initial exotherm of the reaction.

-

-

Addition of Base and Amine: To the stirred solution, add triethylamine (1.5 eq) followed by the slow, dropwise addition of isopropylamine (1.2 eq).

-

Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents the protonation of the isopropylamine, which would render it non-nucleophilic. A slight excess of the amine ensures the complete consumption of the limiting sulfonyl chloride.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.

-

Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine.

-

Causality: This aqueous work-up is a self-validating purification step. The acidic wash removes basic impurities (TEA, isopropylamine), while the basic wash removes acidic impurities, leaving the neutral product in the organic phase. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product can be further purified by recrystallization (e.g., from an ethanol/water or hexane/ethyl acetate mixture) or by flash column chromatography on silica gel to yield the pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structural integrity and connectivity of the molecule.

-

Mass Spectrometry (MS): To verify the molecular weight (278.17 g/mol ).[4]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Melting Point Analysis: To compare with the literature value (52-56 °C) as a measure of purity.[6]

Synthetic Utility and Application in Drug Discovery

The primary value of this compound lies in its role as a bifunctional building block. The aryl bromide is a key functional group for constructing more complex molecular architectures.

As illustrated in Figure 2, the bromine atom can be readily substituted using various palladium-catalyzed reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups, creating biaryl sulfonamide scaffolds. The related compound, (3-(N-Isopropylsulfamoyl)phenyl)boronic acid, is a product of such a transformation pathway, highlighting this utility.[4]

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines allows for the construction of diarylamine or alkylarylamine structures, which are prevalent in kinase inhibitors and other signaling modulators.

-

Sonogashira Coupling: Reaction with terminal alkynes provides access to aryl-alkyne derivatives, useful for constructing rigid linkers or as precursors for other functional groups.

This strategic potential allows for the rapid generation of compound libraries for screening, where the "southern" sulfonamide portion can be held constant for desired physicochemical properties while the "northern" aryl portion is diversified to explore structure-activity relationships (SAR).

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by its dual functionality. A robust and scalable synthesis is readily achievable from commercially available precursors. Its primary application is in the field of medicinal chemistry, where the aryl bromide serves as a key site for diversification through modern cross-coupling methodologies. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile building block into their synthetic programs, accelerating the discovery of novel chemical entities.

References

- 1. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

- 2. 3-BROMO-N-ISOPROPYLBENZENESULPHONAMIDE | 871269-08-8 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound , 98% , 871269-08-8 - CookeChem [cookechem.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. echemi.com [echemi.com]

- 7. Cas 2905-24-0,3-Bromobenzenesulfonyl chloride | lookchem [lookchem.com]

- 8. 3-Bromobenzenesulfonyl chloride 96 2905-24-0 [sigmaaldrich.com]

- 9. US4713489A - Preparation of N-substituted arylsulfonamides - Google Patents [patents.google.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. researchgate.net [researchgate.net]

Spectral Analysis of 3-Bromo-N-isopropylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N-isopropylbenzenesulfonamide is a halogenated aromatic sulfonamide. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by sulfonamides, including antibacterial, carbonic anhydrase inhibitory, and anticancer properties. The introduction of a bromine atom on the phenyl ring and an isopropyl group on the sulfonamide nitrogen can significantly influence the compound's lipophilicity, metabolic stability, and target-binding interactions.

Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This technical guide provides an in-depth analysis of the spectral data for this compound, offering insights into the interpretation of its characteristic spectral features.

It is important to note that publicly available, experimentally derived spectra for this specific compound are limited. Therefore, this guide will utilize predicted spectral data generated from advanced computational models. These predictions serve as a robust framework for understanding the expected spectral characteristics and for the interpretation of experimentally acquired data.

Molecular Structure and Synthesis Pathway

The structural formula of this compound is C₉H₁₂BrNO₂S. A common and logical synthetic route to this compound involves the reaction of 3-bromobenzenesulfonyl chloride with isopropylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

DOT Script for Synthesis Pathway

Caption: Synthetic pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | t (triplet) | 1H | H-2 (Aromatic) |

| ~7.75 | ddd | 1H | H-6 (Aromatic) |

| ~7.65 | ddd | 1H | H-4 (Aromatic) |

| ~7.40 | t (triplet) | 1H | H-5 (Aromatic) |

| ~4.50 | d (doublet) | 1H | N-H |

| ~3.50 | septet | 1H | CH (isopropyl) |

| ~1.20 | d (doublet) | 6H | CH₃ (isopropyl) |

Interpretation:

-

Aromatic Region (7.40-7.90 ppm): The four protons on the benzene ring are all chemically non-equivalent due to the meta-substitution pattern. They will appear as a complex pattern of multiplets. The proton at the 2-position (between the two substituents) is expected to be the most downfield.

-

N-H Proton (~4.50 ppm): The sulfonamide proton will appear as a doublet due to coupling with the isopropyl methine proton. Its chemical shift can be variable and is dependent on concentration and solvent.

-

Isopropyl Group: The methine proton (CH) of the isopropyl group is expected to be a septet due to coupling with the six equivalent methyl protons. The two methyl groups (CH₃) will appear as a doublet due to coupling with the single methine proton.

DOT Script for ¹H NMR Correlations

3-Bromo-N-isopropylbenzenesulfonamide molecular weight and formula

An In-Depth Technical Guide to 3-Bromo-N-isopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic sulfonamide compound. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse pharmacological activities.[1][2] The presence of a bromine atom and an N-isopropyl group provides specific steric and electronic properties that can be leveraged for targeted molecular design. This guide provides a detailed overview of its core physicochemical properties, a representative synthetic workflow, and its potential applications in the field of drug discovery, grounded in established chemical principles.

Core Physicochemical Properties and Identifiers

Precise identification and characterization are paramount for the successful application of any chemical compound in a research and development setting. The molecular formula and weight are fundamental data points for stoichiometry, solution preparation, and analytical characterization. The CAS number serves as a unique and unambiguous identifier for this specific chemical substance.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂BrNO₂S | [3][4] |

| Molecular Weight | 278.17 g/mol | [3][4] |

| CAS Number | 871269-08-8 | [3][5] |

| MDL Number | MFCD07363820 | [3][4] |

| InChI Key | YEZCGZSKQXNVDX-UHFFFAOYSA-N | [4] |

Caption: 2D structure of this compound.

Synthetic Workflow: A General Approach

The synthesis of N-substituted benzenesulfonamides like this compound typically follows a well-established and robust nucleophilic substitution reaction. This process involves the reaction of a sulfonyl chloride with a primary or secondary amine.

Experimental Rationale: The core of this synthesis is the high reactivity of the sulfonyl chloride group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophilic attack by the lone pair of electrons on the nitrogen atom of isopropylamine. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: General synthetic workflow for N-substituted benzenesulfonamides.

Potential Applications in Drug Discovery

The benzenesulfonamide moiety is a cornerstone in modern pharmacology. Its derivatives are known to exhibit a wide range of biological activities, making this compound a valuable building block for creating novel chemical entities.

-

Scaffold for Inhibitor Design: The sulfonamide group can act as a hydrogen bond donor and acceptor, allowing it to interact with amino acid residues in the active sites of enzymes or receptors. This makes it a common feature in the design of inhibitors for targets such as carbonic anhydrases, kinases, and proteases.

-

Modulation of Physicochemical Properties: The bromo- and isopropyl-substituents allow for fine-tuning of properties like lipophilicity, metabolic stability, and target-binding affinity. The bromine atom, in particular, can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

-

Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it can be used in fragment-based screening campaigns to identify initial hit compounds that bind to a biological target. These fragments can then be elaborated upon to develop more potent lead compounds. The development of analogs from scaffolds like 2-bromo-N-phenethylbenzenesulfonamide highlights this approach.[2]

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C₉H₁₂BrNO₂S and a molecular weight of 278.17 g/mol .[3][4] Its structure, based on the versatile benzenesulfonamide scaffold, makes it a compound of significant interest for synthetic and medicinal chemists. The established synthetic routes and the potential for diverse biological activity underscore its utility as a building block in the design and development of novel therapeutic agents.

References

- 1. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound , 98% , 871269-08-8 - CookeChem [cookechem.com]

- 4. This compound [sigmaaldrich.com]

- 5. 3-BROMO-N-ISOPROPYLBENZENESULPHONAMIDE | 871269-08-8 [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of 3-Bromo-N-isopropylbenzenesulfonamide in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 3-Bromo-N-isopropylbenzenesulfonamide, a key consideration for researchers, scientists, and professionals in drug development. Understanding and controlling solubility is paramount for successful formulation, purification, and various analytical procedures. This document offers a blend of theoretical principles, practical experimental protocols, and predictive insights to empower researchers in their work with this compound.

Introduction: The Critical Role of Solubility

This compound, a member of the sulfonamide class of compounds, possesses a molecular structure that dictates its interactions with various solvents. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability and therapeutic efficacy.[1] For drug development professionals, a comprehensive understanding of a compound's solubility profile in different organic solvents is essential for designing robust crystallization processes, formulating effective drug delivery systems, and ensuring accurate analytical measurements. This guide serves as a technical resource for navigating the complexities of the solubility of this compound.

Theoretical Framework: Principles Governing Solubility

The dissolution of a crystalline solute, such as this compound, in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The overarching principle is that "like dissolves like," meaning that solutes tend to dissolve in solvents with similar polarity.

Several theoretical models can be employed to predict and understand solubility. The Hildebrand and Hansen solubility parameters , for instance, provide a quantitative framework for predicting miscibility based on the cohesive energy densities of the solute and solvent.[2] The extended Hildebrand solubility approach has been successfully used to estimate the solubility of sulfonamides in various solvent systems.[2]

More advanced and accurate predictions can be achieved through computational methods. Machine learning models, trained on large datasets of experimental solubility data, are emerging as powerful tools for predicting the solubility of drug-like molecules in organic solvents with a high degree of accuracy.[3][4][5][6][7] These models often utilize molecular descriptors to capture the physicochemical properties of both the solute and the solvent. Furthermore, quantum chemistry computations, such as the COSMO-RS protocol, can offer insights into the thermodynamics of dissolution and explain observed solubility trends.[8]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BrNO₂S | |

| Molecular Weight | 278.17 g/mol | [9] |

| Appearance | Solid (form may vary) | General knowledge |

| Melting Point | Not explicitly available in search results | |

| pKa | Not explicitly available in search results |

Note: Experimental determination of properties like melting point and pKa is recommended for a complete solubility analysis.

The presence of a polar sulfonamide group, a nonpolar isopropyl group, and a brominated benzene ring gives this compound a distinct polarity profile that will govern its interactions with different organic solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

While predictive models are valuable, experimental determination remains the gold standard for obtaining accurate solubility data. The isothermal saturation method is a widely used and reliable technique.[10][11] The following protocol is adapted from established methods for determining the solubility of sulfonamides and related compounds.[12]

Materials and Equipment

-

This compound (high purity)

-

A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. The exact amount should be recorded and should be sufficient to ensure that undissolved solid remains after equilibration.

-

To each vial, add a precise volume of a selected organic solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker (e.g., set to 25 °C).

-

Allow the mixtures to equilibrate for a period of 24 to 48 hours. This duration is typically sufficient to ensure that the solution has reached saturation.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for several hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended microparticles. This step is critical to prevent artificially high solubility measurements.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method. A pre-established calibration curve is necessary for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S = (C × DF) / V Where:

-

C = Concentration of the diluted sample (e.g., in mg/mL)

-

DF = Dilution factor

-

V = Volume of the solvent initially used (e.g., in mL)

-

-

Expected Solubility Trends in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Moderate | The hydroxyl group can act as both a hydrogen bond donor and acceptor, interacting favorably with the sulfonamide group. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents possess dipole moments and can act as hydrogen bond acceptors, leading to favorable interactions with the solute. |

| Nonpolar Aprotic | Toluene, Hexane, Cyclohexane | Low | The lack of significant dipole moments and hydrogen bonding capability in these solvents results in weak solute-solvent interactions compared to the solute-solute interactions of the crystalline solid.[13] |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions, leading to some degree of solubility. |

This table provides a qualitative prediction. The interplay between the different functional groups of this compound and the solvent properties will ultimately determine the precise solubility.

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This relationship can be quantified by the van't Hoff equation.

-

pH of the Medium: For ionizable compounds like sulfonamides, the pH of the aqueous environment can significantly impact solubility. In organic solvents, this effect is less pronounced but can be relevant if acidic or basic impurities are present.[1]

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is crucial to characterize the solid form being used in solubility studies.

-

Purity of the Solute and Solvent: Impurities can affect the measured solubility. Using highly pure materials is essential for obtaining accurate and reproducible data.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. While specific experimental data is not yet widely published, the principles and protocols outlined here offer a robust framework for researchers to generate this critical information.

For future work, a systematic experimental study to quantify the solubility of this compound in a diverse set of organic solvents at various temperatures would be of significant value to the scientific community. Furthermore, the development of a specific and validated machine learning model for this compound and its analogs could accelerate formulation and process development activities.

References

- 1. bmj.com [bmj.com]

- 2. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 4. d-nb.info [d-nb.info]

- 5. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 8. Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound , 98% , 871269-08-8 - CookeChem [cookechem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

The Versatile Role of 3-Bromo-N-isopropylbenzenesulfonamide in Modern Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block for Complex Molecules

3-Bromo-N-isopropylbenzenesulfonamide is a versatile aromatic compound that has emerged as a significant building block in organic synthesis. Its structure, featuring a reactive bromine atom on a benzene ring and a sulfonamide moiety, provides two key points for chemical modification. This dual functionality makes it an attractive starting material for the synthesis of a wide array of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The arylsulfonamide core is a prevalent motif in numerous bioactive compounds and approved pharmaceuticals.[1] The presence of the bromine atom allows for the strategic introduction of diverse functionalities through powerful cross-coupling reactions, enabling the exploration of chemical space and the optimization of lead compounds in drug development programs.[2]

This guide provides a detailed overview of the applications of this compound in key organic transformations, complete with experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

| Property | Value | Reference(s) |

| CAS Number | 871269-08-8 | [3] |

| Molecular Formula | C₉H₁₂BrNO₂S | [4] |

| Molecular Weight | 278.17 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Purity | Typically ≥98% | [4] |

Safety and Handling:

This compound should be handled in accordance with good laboratory practices.[5] It is advisable to consult the Safety Data Sheet (SDS) before use.[3][5]

-

Hazard Statements: Causes skin and serious eye irritation. May cause respiratory irritation.[6]

-

Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust/fumes. Wash hands and any exposed skin thoroughly after handling.[6]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water. If inhaled, move the person to fresh air.[5][6]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[6]

Application in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2]

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound.[5] This reaction is instrumental in synthesizing complex molecular scaffolds for pharmaceuticals and materials science.

-

Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or is used directly as a complex like Pd(PPh₃)₄.[7]

-

Ligand: Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are crucial. They stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination, ultimately increasing reaction rates and yields.[5]

-

Base: A base is required to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation to the palladium center.[8] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome and should be selected based on the substrate's sensitivity.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is commonly used to dissolve both the organic and inorganic reagents.[5]

References

- 1. Synthesis of N-Arylsulfonamides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts [organic-chemistry.org]

- 5. Cas 35306-75-3,3-Bromo-N-isopropylbenzamide | lookchem [lookchem.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Suzuki coupling reactions with 3-Bromo-N-isopropylbenzenesulfonamide

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 3-Bromo-N-isopropylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions using this compound. As a key synthetic building block, derivatives of N-isopropylbenzenesulfonamide are of significant interest in medicinal chemistry for the development of novel therapeutic agents.[1][2][3][4] This guide moves beyond a simple recitation of steps to explain the underlying principles, enabling researchers to optimize conditions, troubleshoot challenges, and adapt the methodology for various synthetic targets.

The Strategic Importance of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon (C-C) bonds under mild conditions.[5] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or pseudohalide has become indispensable in academic and industrial laboratories.[6][7] Its advantages include a broad tolerance of functional groups, the use of readily available and relatively non-toxic boronic acid reagents, and the fact that the inorganic by-products are easily removed.[5][8]

When applied to this compound, the Suzuki reaction opens a direct pathway to a diverse library of substituted biaryl sulfonamides, a scaffold prevalent in many clinically relevant drugs.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][9]

The three fundamental steps are:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step of the cycle and results in the formation of a Pd(II) complex.[6][9][10][11]

-

Transmetalation : This step involves the transfer of the organic group (R²) from the boron atom to the palladium center. For this to occur, the organoboron reagent must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which then readily exchanges its organic moiety with the halide on the palladium complex.[6][12][13][14]

-

Reductive Elimination : The two organic groups (the benzenesulfonamide and the R² group from the boronic acid) on the Pd(II) center are coupled, forming the desired C-C bond and the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][9][11]

Core Protocol: Suzuki Coupling of this compound

This section provides a robust, field-proven protocol for the coupling of this compound with a representative partner, 4-methoxyphenylboronic acid.

Experimental Workflow Diagram

Reagents and Quantities

| Reagent | M.W. ( g/mol ) | Amount (mg) | mmols | Equivalents |

| This compound | 294.20 | 294 | 1.0 | 1.0 |

| 4-Methoxyphenylboronic acid | 151.96 | 182 | 1.2 | 1.2 |

| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 35 | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 276 | 2.0 | 2.0 |

| 1,4-Dioxane | - | 8 mL | - | - |

| Water (deionized) | - | 2 mL | - | - |

Step-by-Step Methodology

-

Reaction Setup : To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (294 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Inert Atmosphere : Seal the flask with a rubber septum and purge with dry nitrogen or argon for 10-15 minutes. A robust inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent and Catalyst Addition : Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Briefly remove the septum to add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and immediately re-purge the flask with inert gas for 5 minutes.

-

Heating and Monitoring : Immerse the flask in a preheated oil bath at 85-90 °C. Allow the reaction to stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying : Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

-

Characterization : Confirm the structure and purity of the isolated product, 3-(4-methoxyphenyl)-N-isopropylbenzenesulfonamide, using ¹H NMR, ¹³C NMR, and mass spectrometry.[15]

Optimization and Troubleshooting

Achieving high yields in Suzuki couplings often requires optimization of several parameters.[16][17] Below are common issues and proven strategies to overcome them.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive Catalyst : The Pd(0) catalyst was oxidized by atmospheric oxygen. | Ensure all solvents are properly degassed and the reaction is maintained under a strict inert (N₂ or Ar) atmosphere throughout.[18] |

| Poor Solubility : Reagents are not fully dissolved at the reaction temperature. | Screen alternative solvent systems like Toluene/Water, DMF, or THF/Water.[9][19][20] Adding a co-solvent like ethanol can sometimes improve solubility.[18] | |

| Boronic Acid Decomposition : Protodeboronation (replacement of the B(OH)₂ group with hydrogen) occurs faster than the coupling. | Use a milder base (e.g., K₃PO₄) or anhydrous conditions with KF.[21][22] Alternatively, use a more stable boronic acid derivative like a pinacol ester (Bpin) or a trifluoroborate salt.[6][9] | |

| Side Reactions | Homocoupling : Formation of a biaryl product from two boronic acid molecules (R-R). | This is often caused by the presence of oxygen or Pd(II) species at the start of the reaction.[9] Thorough degassing is critical. Ensure a high-purity Pd(0) precatalyst is used. |

| Hydrolysis of Functional Groups : If the boronic acid partner contains sensitive groups like esters, a strong base and water can cause hydrolysis. | Switch to a non-aqueous system and a milder base like potassium fluoride (KF).[14][21] | |

| Difficult Purification | Residual Palladium : The final product is contaminated with palladium, which is often a concern for pharmaceutical compounds. | Treatment of the crude product solution with activated carbon or specialized palladium scavengers can effectively remove residual metal.[23] |

| Co-elution of Byproducts : Homocoupling byproducts or unreacted starting materials are difficult to separate from the desired product. | Re-evaluate the reaction conditions to minimize byproduct formation. Optimize the chromatography mobile phase or consider reverse-phase chromatography if the polarity difference is minimal. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex molecules derived from this compound. By understanding the reaction mechanism and the critical roles of the catalyst, base, and solvent, researchers can effectively optimize conditions to achieve high yields. The detailed protocol and troubleshooting guide provided herein serve as a practical resource for scientists in drug discovery and development, facilitating the efficient synthesis of novel sulfonamide-based compounds.

References

- 1. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects | Bentham Science [benthamscience.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 17. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]

- 18. reddit.com [reddit.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Synthesis of BRD4 Inhibitors Utilizing 3-Bromo-N-isopropylbenzenesulfonamide

Introduction: The Therapeutic Promise of Targeting BRD4

Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a pivotal target in contemporary drug discovery.[1] BRD4 functions as an epigenetic reader, recognizing acetylated lysine residues on histones and other proteins to regulate gene expression.[2] This regulatory role is crucial in various cellular processes, including cell cycle progression and proliferation.[1] Dysregulation of BRD4 activity has been implicated in a range of diseases, most notably cancer, where it often drives the expression of key oncogenes such as c-Myc.[1][3] Consequently, the development of small molecule inhibitors that block the interaction between BRD4 and acetylated histones is a promising therapeutic strategy.[4]

A number of structurally diverse BRD4 inhibitors have been developed, with many showing potent anti-proliferative effects in preclinical models of cancer and advancing into clinical trials.[5] Among the various chemical scaffolds explored, sulfonamide derivatives have demonstrated significant potential as effective BRD4 inhibitors.[6][7] This document provides a detailed guide for the synthesis of a potent BRD4 inhibitor using 3-Bromo-N-isopropylbenzenesulfonamide as a key starting material, leveraging established palladium-catalyzed cross-coupling methodologies.

Synthetic Strategy: A Modular Approach to Novel BRD4 Inhibitors

The synthesis of novel BRD4 inhibitors from this compound is designed to be modular, allowing for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize inhibitory potency and selectivity. The core synthetic transformation involves a palladium-catalyzed cross-coupling reaction at the 3-position of the phenyl ring of this compound. Two powerful and versatile cross-coupling reactions are particularly well-suited for this purpose: the Buchwald-Hartwig amination for the formation of a carbon-nitrogen (C-N) bond and the Suzuki-Miyaura coupling for the formation of a carbon-carbon (C-C) bond.

This guide will focus on a plausible and well-precedented synthetic route: the Buchwald-Hartwig amination to couple an amine with this compound. This reaction is chosen for its broad substrate scope and functional group tolerance, making it a robust method for generating a library of potential BRD4 inhibitors.[8][9]

Visualizing the Synthetic Workflow

Caption: A generalized workflow for the synthesis, purification, and evaluation of a BRD4 inhibitor.

PART 1: Detailed Synthetic Protocol - Buchwald-Hartwig Amination

This protocol describes the synthesis of a hypothetical, yet representative, BRD4 inhibitor, N-isopropyl-3-(phenylamino)benzenesulfonamide, via a Buchwald-Hartwig amination. The principles and steps outlined can be adapted for coupling with various other amines.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Commercially Available | Starting material |

| Aniline | ≥99% | Commercially Available | Coupling partner |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | ≥97% | Commercially Available | Palladium precursor |

| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | ≥98% | Commercially Available | Ligand |

| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available | Base |

| Toluene | Anhydrous | Commercially Available | Solvent |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | For workup |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | For workup | |

| Brine (saturated aqueous NaCl) | Prepared in-house | For workup | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | Drying agent | |

| Silica Gel | 230-400 mesh | Commercially Available | For chromatography |

| Hexanes | HPLC Grade | Commercially Available | For chromatography |

| Ethyl Acetate | HPLC Grade | Commercially Available | For chromatography |

Step-by-Step Protocol

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).

-

Add cesium carbonate (1.5 mmol, 1.5 eq.).

-

Under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment. The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the catalytic cycle.[10]

-

-

Addition of Reagents:

-

Add anhydrous toluene (5 mL) via syringe.

-

Add aniline (1.2 mmol, 1.2 eq.) via syringe.

-

The reaction mixture should be stirred vigorously.

-

-

Reaction Conditions:

-

Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup:

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Dilute the reaction mixture with dichloromethane (20 mL).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional dichloromethane (10 mL).

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired product. The appropriate solvent system should be determined by TLC analysis of the crude mixture.

-

-

Characterization:

-

The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC), with a target purity of >95% for biological assays.

-

PART 2: Characterization and Validation

Expected Analytical Data

For the hypothetical product, N-isopropyl-3-(phenylamino)benzenesulfonamide, the following are representative of the expected characterization data:

-

¹H NMR (400 MHz, CDCl₃) δ: 7.8-7.0 (m, 9H, Ar-H), 4.8 (br s, 1H, NH), 3.6-3.5 (m, 1H, CH), 1.2 (d, J = 6.5 Hz, 6H, CH(CH₃)₂).

-